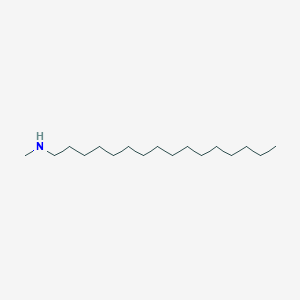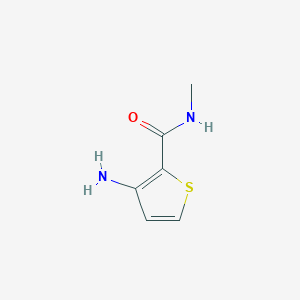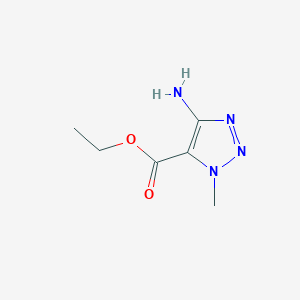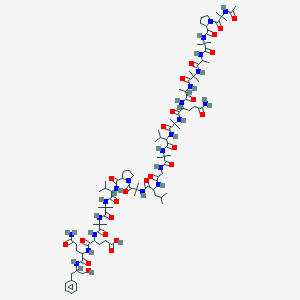
1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene
描述
1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene is an organic compound that features a bromine atom, a dioxolane ring, and a methoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene typically involves the bromination of a precursor compound, followed by the introduction of the dioxolane ring and methoxy group. One common method includes:
Bromination: The starting material, 3-(1,3-dioxolan-2-YL)-4-methoxybenzene, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of Dioxolane Ring: The dioxolane ring is introduced through a reaction with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Methoxylation: The methoxy group is introduced via methylation using a methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the dioxolane ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated or reduced dioxolane derivatives.
科学研究应用
1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxolane ring and methoxy group can influence the compound’s binding affinity and specificity.
相似化合物的比较
- 1-Bromo-3-(1,3-dioxolan-2-YL)-4-fluorobenzene
- 1-Bromo-3-(1,3-dioxolan-2-YL)-4-chlorobenzene
- 1-Bromo-3-(1,3-dioxolan-2-YL)-4-nitrobenzene
Uniqueness: 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and biological activity compared to its analogs with different substituents. The methoxy group can enhance solubility and influence the compound’s interaction with biological targets.
属性
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-12-9-3-2-7(11)6-8(9)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDRLYFLACMBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625124 | |
| Record name | 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156603-10-0 | |
| Record name | 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)








![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)


